4E1RCat

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the furan ring would introduce an oxygen atom into the ring structure, the nitrophenyl group would add a nitro group (-NO2), and the pyrrole ring would contain a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For instance, the presence of a carboxylic acid group in this compound would likely make it acidic. The compound’s solubility would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) groups in its structure .Aplicaciones Científicas De Investigación

Regulación del microambiente tumoral

4E1RCat desempeña un papel importante en la regulación del microambiente tumoral {svg_1}. Está involucrado en el proceso de traducción de ARNm impulsado por eIF4F, que apoya la supervivencia y adaptación de las células cancerosas {svg_2}. Esto ha estimulado el interés clínico en apuntar a elementos de la maquinaria de traducción, particularmente los componentes del complejo eIF4F {svg_3}.

Orientación a eIF4E en la terapia del cáncer

This compound se considera una estrategia anticancerígena prometedora, ya que se dirige a eIF4E, un factor de iniciación de la traducción {svg_4}. eIF4E media un proceso limitante de la velocidad que impulsa la traducción selectiva de muchas proteínas oncogénicas, contribuyendo así al crecimiento tumoral, la metástasis y la resistencia a la terapia {svg_5}.

Inhibición de la traducción dependiente de la tapa

En experimentos de traducción in vitro utilizando células MDA-MB-231, this compound inhibió de forma dependiente de la dosis la traducción dependiente de la tapa {svg_6}. Esto condujo a una disminución en las subunidades ribosomales polisómicas y 80S y niveles reducidos de las proteínas Mcl-1 y c-Myc dependientes de eIF4F {svg_7}.

Inhibición alostérica de eIF4E

Los ensayos de cribado de alto rendimiento identificaron this compound como un inhibidor de moléculas pequeñas {svg_8}. La estructura de rayos X de this compound unido a eIF4E muestra que this compound bloquea la unión de eIF4G, interactuando con un bolsillo hidrófobo / básico específico de eIF4E, y por lo tanto se considera un inhibidor alostérico {svg_9}.

Control de la función de las células mieloides

La traducción de ARNm sensible a eIF4F, a la que this compound se dirige, controla los fenotipos de las células no transformadas clave en el microambiente tumoral, incluidas las células mieloides {svg_10}.

Control de la función de las células T

De manera similar, la traducción de ARNm sensible a eIF4F también controla la función de las células T en el microambiente tumoral {svg_11}.

Control de la formación de vasos

La traducción de ARNm sensible a eIF4F tiene un papel en el control de la formación de vasos en el microambiente tumoral {svg_12}.

Control de la función de los fibroblastos

Por último, la traducción de ARNm sensible a eIF4F también controla la función de los fibroblastos en el microambiente tumoral {svg_13}.

Mecanismo De Acción

Target of Action

The primary target of 4E1RCat is the eukaryotic initiation factor 4F (eIF4F) complex . This complex plays a crucial role in mRNA translation, a process that is vital for cell growth, proliferation, and differentiation .

Mode of Action

This compound inhibits cap-dependent translation by interfering with the interaction between eIF4E and eIF4G, components of the eIF4F complex . This interaction is essential for the recruitment of the ribosome to the 5’ end of mRNA, a critical step in the initiation of protein synthesis .

Biochemical Pathways

By inhibiting the eIF4F complex, this compound disrupts the translation of mRNA into proteins, affecting various biochemical pathways. For instance, it has been shown to modulate proteostasis, a process that maintains the balance of proteins within cells . Inhibition of translation initiation or elongation by this compound elicits a distinct protective profile, helping cells recover from proteotoxic stress .

Pharmacokinetics

Its effectiveness in inhibiting the eIF4E:eIF4G interaction suggests that it has sufficient bioavailability to interact with its target within cells .

Result of Action

The inhibition of the eIF4F complex by this compound leads to a reduction in the concentration of newly synthesized proteins . This can protect cells from various forms of stress, including heat and age-associated protein aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness in protecting cells from stress is dependent on the heat shock factor 1 (HSF-1) pathway . In wild-type animals, inhibition of translation initiation reduces the concentration of newly synthesized proteins but increases it in hsf-1 mutants .

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further investigated as a potential drug molecule. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Análisis Bioquímico

Biochemical Properties

4E1RCat plays a significant role in biochemical reactions by inhibiting the eIF4F translation initiation complex . This complex is crucial for the assembly of the translational machinery, which is the initial step of mRNA translation . By inhibiting this complex, this compound can control the synthesis of new proteins .

Cellular Effects

This compound has been shown to have various effects on cells. It inhibits cap-dependent translation, which can lead to a decrease in the synthesis of certain proteins . This can have a significant impact on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the eIF4F complex. It binds to eIF4E, preventing the interaction between eIF4E and eIF4G, thereby inhibiting the formation of the eIF4F complex . This leads to a decrease in cap-dependent translation, affecting the synthesis of new proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can decrease the concentration of newly synthesized proteins in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to improve survival when used in combination with other treatments in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis. By inhibiting the eIF4F complex, it affects the translation initiation step of protein synthesis .

Propiedades

IUPAC Name |

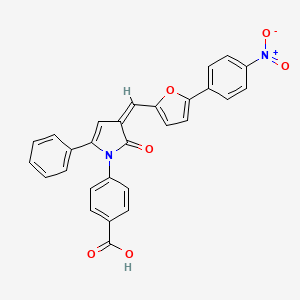

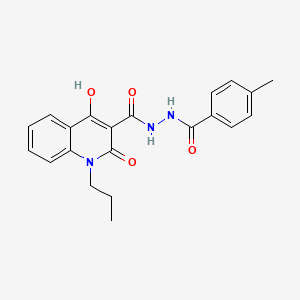

4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQRBOIMSKMFFO-PGMHBOJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)